COX-2 Enzyme Inhibition: 5-Benzyl Derivative Is 10.4-Fold Less Potent Than 5-Methyl Analog, Enabling Target-Specific Selectivity Tuning
In a direct head-to-head comparison from the same assay platform (BindingDB/ChEMBL, Lanzhou University curation, fluorescence-based microplate reader, human COX-2), the 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CHEMBL5191175) exhibits an IC50 of 5,800 nM (5.80 µM), whereas the 5-methyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CHEMBL5191029) shows an IC50 of 560 nM (0.56 µM) [1][2]. This 10.4-fold difference demonstrates that replacing the N5-methyl group with a benzyl group dramatically reduces COX-2 binding affinity, a property that can be exploited when COX-2 sparing is desired in anti-proliferative or kinase-targeting programs.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5,800 nM (5.80 µM) |
| Comparator Or Baseline | 5-Methyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (CHEMBL5191029): IC50 = 560 nM (0.56 µM) |
| Quantified Difference | 10.4-fold weaker inhibition (5,800 / 560 = 10.36) |
| Conditions | Human COX-2; fluorescence-based microplate reader assay; BindingDB data curated by ChEMBL, Lanzhou University |
Why This Matters
For programs where COX-2 inhibition constitutes an off-target liability (e.g., kinase inhibitor programs targeting EGFR, CDK, or antifolate pathways), the 5-benzyl derivative's 10.4-fold reduced COX-2 potency compared to the 5-methyl analog provides a tangible selectivity advantage, directly informing procurement decisions when COX-2 profiling is a screening criterion.
- [1] BindingDB. BDBM50598753 (CHEMBL5191175): 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. IC50 = 5.80E+3 nM. Human COX-2 fluorescence-based microplate reader assay. Curated by ChEMBL, Lanzhou University. View Source
- [2] BindingDB. BDBM50598757 (CHEMBL5191029): 5-methyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. IC50 = 560 nM. Human COX-2 fluorescence-based microplate reader assay. Curated by ChEMBL, Lanzhou University. View Source
